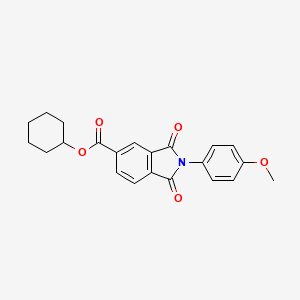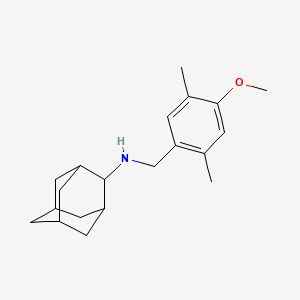
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine, also known as Clomazone, is a selective herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It belongs to the triazinone family of herbicides and is known for its high efficacy and low toxicity.
Mécanisme D'action
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the accumulation of toxic levels of reactive oxygen species, causing damage to the plant cells and ultimately leading to the death of the plant. This compound is selective in its mode of action, targeting only plants that are actively growing and not affecting non-target organisms.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized in the body and excreted in the urine. However, there have been reports of some adverse effects, such as skin irritation and eye irritation, in individuals who have been exposed to high levels of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mode of action. It is also effective against a wide range of weeds, making it a useful tool for studying plant physiology and ecology. However, there are some limitations to its use in lab experiments. This compound can be toxic to some plants at high concentrations, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
Orientations Futures
There are several potential future directions for research involving 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine. One area of interest is in the development of new formulations of this compound that are more effective and have lower environmental impact. Another area of research is in the study of this compound's potential use in the treatment of certain diseases, such as cancer. Additionally, there is a need for further research into the potential impact of this compound on non-target organisms and the environment. Overall, this compound is a useful tool for studying plant physiology and ecology, and there is potential for further research to expand its applications.
Méthodes De Synthèse
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with nitric acid, followed by cyclization with cyanogen chloride. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis of this compound is a well-established process and has been optimized for large-scale production.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of weeds, including some that are resistant to other herbicides. This compound is also used in combination with other herbicides to increase their efficacy. In addition to its herbicidal properties, this compound has been studied for its potential use in other applications, such as in the treatment of certain diseases.
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c10-7-1-3-8(4-2-7)14-5-11-9(12-6-14)13-15(16)17/h1-4H,5-6H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESMBZACCPRGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])NCN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B6012073.png)
![6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide](/img/structure/B6012079.png)

![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![N-(4-chloro-3-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6012091.png)
![4-{[3-(3-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-fluorobenzyl)-1H-1,2,3-triazole](/img/structure/B6012095.png)
![N-benzyl-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6012098.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(6-methyl-2-pyridinyl)ethanamine](/img/structure/B6012102.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6012103.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6012117.png)
![1-cyclohexyl-2-(3-ethoxy-4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B6012127.png)

![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B6012149.png)
